molecular formula C19H12FNOS B15030565 (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone

(4-Fluoro-phenyl)-phenothiazin-10-yl-methanone

Cat. No.: B15030565
M. Wt: 321.4 g/mol
InChI Key: DBLMRWHPCPVFBQ-UHFFFAOYSA-N
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Description

(4-Fluoro-phenyl)-phenothiazin-10-yl-methanone is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone typically involves the following steps:

    Nucleophilic Aromatic Substitution:

    Cyclization: The phenothiazine core is formed through cyclization reactions, often involving sulfur-containing reagents.

    Acylation: The methanone group is introduced via acylation reactions, typically using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

(4-Fluoro-phenyl)-phenothiazin-10-yl-methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and apoptosis.

Comparison with Similar Compounds

    Phenothiazine: The parent compound, widely used in antipsychotic medications.

    Chlorpromazine: A phenothiazine derivative with a chlorine substituent, used as an antipsychotic.

    Fluphenazine: Another phenothiazine derivative with a trifluoromethyl group, used in the treatment of schizophrenia.

Uniqueness: (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone is unique due to the presence of the fluoro group, which can enhance its lipophilicity, metabolic stability, and binding affinity to molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H12FNOS

Molecular Weight

321.4 g/mol

IUPAC Name

(4-fluorophenyl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C19H12FNOS/c20-14-11-9-13(10-12-14)19(22)21-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)21/h1-12H

InChI Key

DBLMRWHPCPVFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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